3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-10-3-6-7(9)4-11-8(5)6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKREOFXHVJMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646764 | |
| Record name | 3-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-46-7 | |
| Record name | 3-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods: Synthetic Routes and Reaction Conditions
General Synthetic Approach
The preparation generally proceeds via:
- Step 1: Formation of the pyrrolo[3,2-c]pyridine core through cyclization of appropriately substituted precursors.
- Step 2: Introduction of chloro substituent via electrophilic chlorination or halogen exchange.
- Step 3: Methylation at the 7-position , often via selective alkylation or starting from methylated precursors.
Specific Synthetic Methods
Cyclization and Chlorination Route
One common approach involves:
- Starting from 7-methyl-1H-pyrrolo[3,2-c]pyridine or its derivatives.
- Electrophilic chlorination at the 3-position using reagents such as phosphorus oxychloride or N-chlorosuccinimide under controlled conditions.
- This method requires careful control of reaction conditions to avoid over-chlorination or side reactions.
Condensation and Cyclization via Methene Reagents (Patent CN110386936A)
A patented method for related chloro-substituted pyrrolo-pyrimidines (structurally similar fused heterocycles) involves:
- Condensation of 2-methyl-3,3-dichloropropylene nitrile with trimethyl orthoformate in the presence of Lewis acid catalysts (e.g., zinc chloride, iron chloride) in solvents such as hexamethylene or tetrahydrofuran.
- Followed by addition-condensation cyclization with formamidine salts under alkaline conditions to form the chloro-substituted fused ring system.
- This method is noted for:
- High yield and selectivity.
- Use of inexpensive, readily available raw materials.
- Environmentally friendly profile with low wastewater and waste acid generation.
- Avoidance of harsh chlorinating agents like phosphorus oxychloride.
This two-step process is summarized in the table below:
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-methyl-3,3-dichloropropylene nitrile + trimethyl orthoformate | Lewis acid catalyst (0.5-10% by mass), solvent (hexamethylene, THF), room temp to reflux | Formation of chloro-2-cyano-4-methoxy-1,3-butadiene intermediate |
| 2 | Intermediate + formamidine salt | Alkaline medium, solvent B | Cyclization to chloro-substituted pyrrolo-pyrimidine derivative |
Note: Though this patent focuses on pyrrolo[2,3-d]pyrimidines, the methodology is adaptable for pyrrolo[3,2-c]pyridine analogues with appropriate precursor modifications.
Methylation Strategies
- Methyl groups at the 7-position can be introduced by:
- Starting from methylated pyridine or pyrrole precursors.
- Direct methylation using methyl iodide or dimethyl sulfate in the presence of a base.
- Selectivity is achieved by protecting other reactive sites or by regioselective lithiation followed by methylation.
Comparative Analysis of Preparation Routes
| Method | Advantages | Disadvantages | Yield Range | Environmental Impact |
|---|---|---|---|---|
| Phosphorus oxychloride chlorination (literature) | Established, straightforward chlorination | Uses large amounts of POCl3, generates acidic waste | ~45.8% | High wastewater, hazardous reagents |
| Cyan-acetic ester + bromoacetaldehyde route (CN102526087A) | Uses readily available starting materials | Requires Raney Ni desulfurization, smelly byproducts | ~37.7% | Poor environmental profile due to sulfur and POCl3 |
| Condensation with orthoformate + formamidine (CN110386936A) | High yield, low waste, simple operation | Requires Lewis acid catalysts, solvent handling | >60% | Low wastewater, safer reagents |
| Ozone oxidation of pyrimidine derivatives (CN107011347A) | Higher yield (~66%), fewer steps | Uses ozone (hazardous), expensive starting materials | ~66% | Moderate environmental concerns due to ozone |
Research Findings and Practical Considerations
- The condensation-cyclization method with orthoformate and formamidine salts offers a balance of high yield, operational simplicity, and environmental safety, making it suitable for scale-up and industrial application.
- Traditional chlorination methods using phosphorus oxychloride, while effective, pose environmental and safety challenges due to corrosive waste.
- Methylation at the 7-position is best introduced early in the synthesis or via regioselective alkylation to avoid multiple purification steps.
- Catalyst choice (zinc chloride, iron chloride, aluminum chloride) and solvent selection are critical for optimizing yield and selectivity.
- The use of continuous flow reactors and automated systems can further improve reproducibility and throughput in industrial settings.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Notes |
|---|---|---|
| Catalyst loading | 0.5% - 10% by mass of starting nitrile | Zinc chloride preferred for selectivity |
| Solvent for condensation | Hexamethylene, n-hexane, THF, 2-methyltetrahydrofuran | Solvent choice affects solubility and reaction rate |
| Molar ratio (orthoformate:nitrile) | 1.0 - 6.0 : 1 | Higher ratios improve conversion |
| Temperature | Room temperature to reflux | Controlled to minimize side reactions |
| Cyclization conditions | Alkaline medium, presence of formamidine salt | pH control critical for ring closure |
| Methylation reagent | Methyl iodide or dimethyl sulfate | Requires base and regioselective control |
Chemical Reactions Analysis
Types of Reactions
3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Oxidation: Formation of 3-chloro-7-formyl-1H-pyrrolo[3,2-c]pyridine.
Reduction: Formation of 3-chloro-7-methyl-1,2-dihydro-1H-pyrrolo[3,2-c]pyridine.
Scientific Research Applications
3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of various enzymes and receptors, particularly in cancer research.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential antimicrobial and antiviral properties.
Industrial Applications: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine and methyl groups enhance its binding affinity and specificity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- The position of chlorine significantly impacts electronic properties. For example, 3-chloro derivatives (as in the target compound) are more reactive in nucleophilic substitutions compared to 4-chloro analogues .
- Methyl groups at C7 enhance solubility in nonpolar solvents, as seen in 3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine versus 7-chloro derivatives .
Key Observations :
- Halogenation (Cl, I) typically requires harsh reagents like PCl₅ or NIS, whereas alkylation (e.g., methyl groups) employs milder bases like K₂CO₃ .
- Suzuki coupling enables functionalization at C4, as demonstrated in phenylamino derivatives .
Physicochemical Properties
Biological Activity
3-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula: C8H7ClN2
- Molecular Weight: 166.61 g/mol
- Structure: The compound features a pyrrolo[3,2-c]pyridine scaffold, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit promising anticancer properties. For instance, a study highlighted the compound's role as an inhibitor of MPS1, a kinase involved in cell cycle regulation. The compound demonstrated an IC50 value of 0.025 μM , indicating potent activity against MPS1 in vitro. Additionally, it showed antiproliferative effects in the HCT116 human colon cancer cell line with a GI50 value of 0.55 μM .
Antiviral Activity
The biological evaluation of pyrrolo[3,2-c]pyridine derivatives has also revealed antiviral properties. A specific study assessed the activity against Respiratory Syncytial Virus (RSV), where several derivatives demonstrated low micromolar inhibition concentrations (IC50 values ranging from 6–22 μM ) against RSV strains . These compounds exhibited favorable pharmacokinetic profiles and acceptable solubility.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. In biochemical assays, certain derivatives showed significant inhibition of aldose reductase (AR), which is implicated in diabetic complications. The presence of specific substituents on the pyrrolopyridine scaffold was crucial for enhancing inhibitory potency .
Case Studies
- Inhibition of MPS1 Kinase
- Activity Against RSV
- Aldose Reductase Inhibition
Table 1: Biological Activities of 3-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Target | IC50 (μM) | Comments |
|---|---|---|---|
| 3-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | MPS1 | 0.025 | Potent inhibitor with oral bioavailability |
| Derivative A | RSV | 6–22 | Effective against multiple strains |
| Derivative B | AR | Low micromolar range | Enhanced potency with specific substituents |
The mechanisms underlying the biological activities of 3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine are primarily attributed to its ability to bind and inhibit specific enzymes and receptors involved in disease pathways. The structural features of the pyrrolopyridine scaffold facilitate these interactions:
- Kinase Inhibition: The compound stabilizes inactive conformations of kinases like MPS1, preventing substrate binding.
- Antiviral Mechanism: It disrupts viral replication processes through enzyme inhibition.
- AR Inhibition: The structural modifications enhance binding affinity to aldose reductase.
Q & A
Q. What are the typical synthetic routes for preparing 3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine?
The synthesis often involves cyclization reactions or functionalization of preformed pyrrolopyridine cores. For example, halogenation (e.g., chlorination) can be achieved via electrophilic substitution using reagents like POCl₃ or Selectfluor® under anhydrous conditions. Fluorination at specific positions (e.g., 3-position) may require careful control of reaction temperature (70°C in acetonitrile/ethanol) and stoichiometry to avoid overhalogenation . Purification typically employs silica gel column chromatography with solvent systems like DCM/ethyl acetate (1:1) .
Q. How is the structural integrity of 3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine confirmed?
Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Distinct peaks for the pyrrolo[3,2-c]pyridine core (e.g., aromatic protons at δ 7.23–8.21 ppm) and substituents (e.g., methyl group at δ ~2.5 ppm) .
- HRMS : Exact mass determination to confirm molecular formula (e.g., [M+H]+ calculated for C₈H₇ClN₂: 167.0273) .
- X-ray crystallography : For unambiguous confirmation, though limited data exists for this specific compound. Related derivatives show π-stacking interactions (3.44–3.83 Å) and distorted coordination geometries in metal complexes .
Q. What solvents and conditions optimize reactions involving this compound?
Polar aprotic solvents (DMF, DMSO, acetonitrile) are preferred for reactions requiring nucleophilic substitution or coupling (e.g., Suzuki-Miyaura). For halogenation, anhydrous conditions with solvents like THF or acetonitrile at elevated temperatures (70–100°C) are common . Catalytic systems (e.g., Pd(OAc)₂ with TPPTS ligand) enhance cross-coupling efficiency .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitutions be addressed?
Regioselectivity is influenced by electronic and steric factors. For example, fluorination at the 3-position (vs. 4-position) can be directed using bulky electrophiles like Selectfluor® under controlled conditions. Computational modeling (DFT) may predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictory spectroscopic data in tautomeric systems?
Tautomerism in pyrrolopyridines can lead to ambiguous NMR assignments. Strategies include:
- Variable-temperature NMR : Observing peak coalescence or splitting to identify tautomers.
- Isotopic labeling : Using deuterated solvents to track exchangeable protons.
- X-ray analysis : Resolving tautomeric forms in solid state, as seen in related compounds like 7-chlorothieno[3,2-c]pyridine derivatives .
Q. How can analogues of this compound be designed for anticancer activity?
Key steps include:
- Core modification : Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) to enhance binding to targets like tubulin (e.g., colchicine-site inhibitors) .
- SAR studies : Testing derivatives against cancer cell lines (e.g., HeLa, MCF-7) to correlate substituents (e.g., methyl, chloro) with IC₅₀ values.
- Docking studies : Predicting interactions with biological targets (e.g., adenosine receptors, kinases) using software like AutoDock .
Q. What methodologies analyze intermolecular interactions in metal complexes of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
